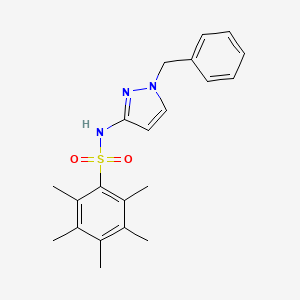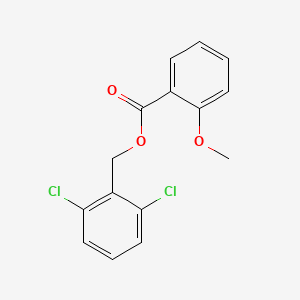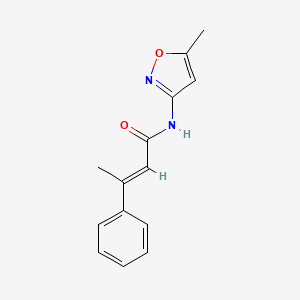
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide, also known as MIBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIBA belongs to the class of compounds known as isoxazole derivatives and has been shown to have promising effects in various biological systems.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide in lab experiments is its ability to inhibit the activity of COX-2 and AChE, which are important targets for drug development. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide and its potential therapeutic applications in various biological systems.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3-phenyl-2-butenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-9H,1-2H3,(H,15,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNMKYDZNYGDS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
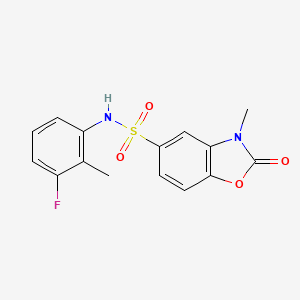
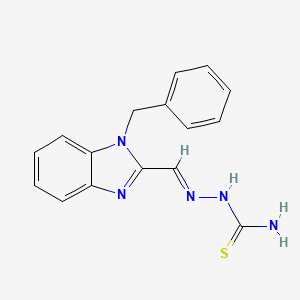
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
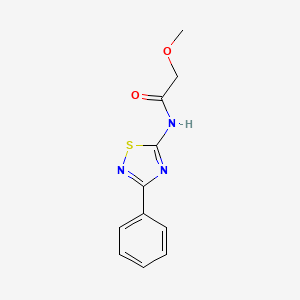
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)

